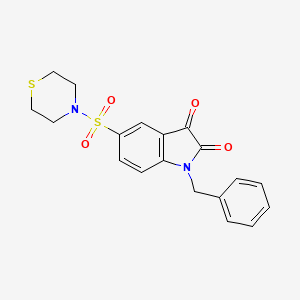

1-Benzyl-5-thiomorpholinosulfonyl Isatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Activity

1-Benzyl-5-thiomorpholinosulfonyl Isatin, as part of the broader category of isatin derivatives, has been extensively studied for its potential in anticancer research. These derivatives have been found to exhibit significant antiproliferative properties against various cancer cells. The strategies for enhancing the efficacy and selectivity of these compounds include structural modifications, metalation with different ions, and the synthesis of both mononuclear and dinuclear species. Additionally, the incorporation of these derivatives into selected drug delivery systems has been explored to improve biological properties. Isatin derivatives, both as free ligands and when coordinated to metal ions, show promising results in binding DNA, generating reactive oxygen species leading to oxidative damage, and inhibiting specific proteins crucial for cancer cell survival (Paiva et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis versatility of 1-Benzyl-5-thiomorpholinosulfonyl Isatin and its derivatives has been highlighted in the production of a wide range of N-heterocycles, serving as a fundamental building block. These compounds are subjected to various chemical reactions to form new heterocyclic compounds, showcasing a broad spectrum of biological activities. This review focuses on key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, aiming to inspire further research and innovation in the field of medicinal chemistry (Sadeghian et al., 2022).

Antimicrobial and Antibacterial Properties

Research into the antimicrobial and antibacterial properties of isatin derivatives, including 1-Benzyl-5-thiomorpholinosulfonyl Isatin, has shown promising results. Isatin conjugates exhibit significant activity against a broad spectrum of pathogenic gram-positive and gram-negative bacteria. The hybridization of isatin with other pharmacophores has been a strategic approach to develop new leads with unique mechanisms of action to combat drug resistance. These findings underscore the potential of isatin derivatives in developing highly potent broad-spectrum antibacterial drugs (Hassan et al., 2022).

properties

IUPAC Name |

1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-18-16-12-15(27(24,25)20-8-10-26-11-9-20)6-7-17(16)21(19(18)23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDUBXGYLLMUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655218 |

Source

|

| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-thiomorpholinosulfonyl Isatin | |

CAS RN |

1144853-50-8 |

Source

|

| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

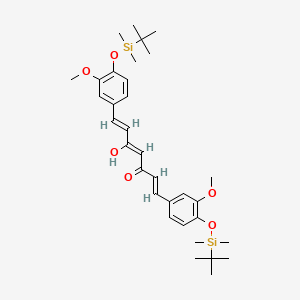

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)